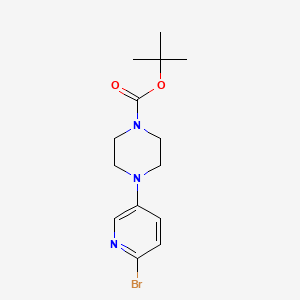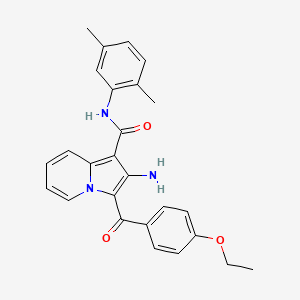![molecular formula C14H19N5O3S3 B3006404 N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide CAS No. 1448066-28-1](/img/structure/B3006404.png)
N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
The study of novel heterocyclic compounds containing a sulfonamido moiety has been a subject of interest due to their potential as antibacterial agents. The synthesis process involves the reaction of a precursor, specifically ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, with various active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine. Additionally, the precursor hydrazone's reactivity with hydrazine derivatives was explored to yield pyrazole and oxazole derivatives. The treatment with urea, thiourea, and guanidine hydrochloride led to the formation of pyrimidine and thiazine derivatives. These compounds were then tested for antibacterial activity, with eight compounds demonstrating high activities .
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives
Another research effort focused on the synthesis of substituted sulfonamides and sulfinyl compound derivatives. These were obtained by reacting 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with (2-chloromethyl)benzimidazole and/or (2-chloromethyl)benzooxazole. The structures of the new products were deduced from spectral and analytical data. The antimicrobial activity of these synthesized compounds was screened, indicating their potential in medical applications .
Sulfonamide-derived Compounds and Transition Metal Complexes
The synthesis of sulfonamide-derived new ligands and their transition metal complexes was also investigated. The ligands, such as 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl]phenolate, were characterized along with their metal complexes of cobalt(II), copper(II), nickel(II), and zinc(II). The bonding nature and structure were deduced from various physical and spectral data, with the structure of one ligand confirmed by X-ray diffraction, suggesting an octahedral geometry for the complexes. These compounds were subjected to in vitro antibacterial, antifungal, and cytotoxic activity screening, showing moderate to significant antibacterial activity and good antifungal activity against various strains .
Aplicaciones Científicas De Investigación
Biophore Models and Herbicidal Activities
A study by Ren et al. (2000) in "Pest Management Science" discussed biophore models of various compounds, including sulfonamides like N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide. The research emphasized their herbicidal activities and the effectiveness of these models in leading to active compounds for agricultural use (Ren et al., 2000).
Antimicrobial Properties
Azab et al. (2013) in "Molecules" synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. This research underlines the potential of such compounds in addressing bacterial infections (Azab et al., 2013).
Anticancer Activities
Wang et al. (2015) in "Bioorganic & Medicinal Chemistry" explored modifications of similar sulfonamide compounds for potential use as anticancer agents. Their study indicates the effectiveness of these compounds in inhibiting tumor growth and reducing toxicity, highlighting the therapeutic potential in cancer treatment (Wang et al., 2015).
Synthesis and Structural Analysis
Several studies, including those by Abdel-Motaal et al. (2014) in "European Journal of Chemistry" and Bashandy et al. (2014) in "Journal of Enzyme Inhibition and Medicinal Chemistry", have focused on the synthesis and structural analysis of sulfonamide derivatives. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields, such as medicinal chemistry (Abdel-Motaal et al., 2014); (Bashandy et al., 2014).
Plant Ecosystem Health
Moran (2003) discussed the role of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in maintaining plant ecosystem health. This study suggests that these compounds can be effective herbicides, indicating their utility in agricultural practices (Moran, 2003).
Propiedades
IUPAC Name |
1-[5-(dimethylsulfamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S3/c1-18(2)25(21,22)19-6-5-11-12(9-19)24-14(16-11)17-13(20)15-8-10-4-3-7-23-10/h3-4,7H,5-6,8-9H2,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKQZIPRPVMHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)
![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
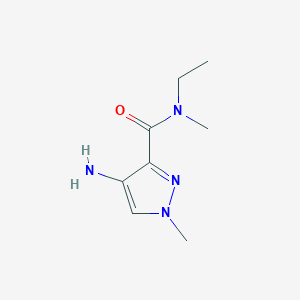
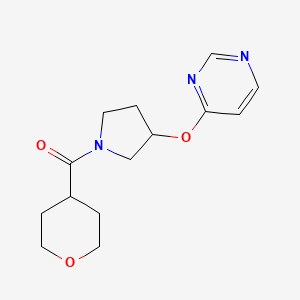
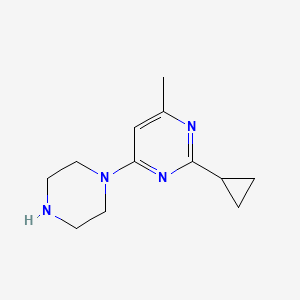
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
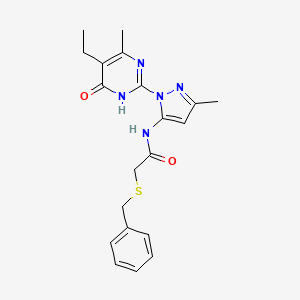
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
